molecular formula C10H9ClO3 B1309603 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 852851-89-9

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No.: B1309603
CAS No.: 852851-89-9
M. Wt: 212.63 g/mol
InChI Key: PFMDPBFEHLDZOY-UHFFFAOYSA-N
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Description

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . This compound is characterized by the presence of a chloro group, a dioxepine ring, and an aldehyde functional group. It is primarily used in research settings and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the following steps:

    Formation of the Dioxepine Ring: This step involves the cyclization of appropriate precursors to form the dioxepine ring.

    Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.

    Reduction: Formation of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group and dioxepine ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in biochemical research and drug development.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMDPBFEHLDZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4,5-dihydroxy benzaldehyde (4.15 g), of 1,3-dibromopropane (4.71 g, 0.92 eq.) and potassium carbonate (8.28 g, 2.5 eq.) in acetonitrile (160 ml) was heated to 60° C. overnight. The mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica (20% ethyl acetate in hexanes) to give the product as a white crystal. MS (m+1)=212.1
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step Two
Quantity
8.28 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

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